REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[C:4]([OH:6])=[O:5].C(OC1C=[C:16]([N:20]2[CH2:27][CH2:26]C[NH:24][CH2:23][CH2:22][CH2:21]2)[CH:17]=[N:18][CH:19]=1)CCC.[2H]OC.ClC1[CH:33]=[N:34]C=C(OCCCC)C=1.N1CCCNCCC1.C(O)(=O)/C=C/C(O)=O.C(OC1C=C(N2CCN(CC)CC2)C=NC=1)C.C(OC1C=C(N2CCNCC2)C=NC=1)C.C(N(CC)CC)C.BrCC.[OH-].[Na+]>CN(C)C=O>[NH:20]1[CH2:21][CH2:22][CH2:23][NH:24][CH2:4][CH2:3][CH2:2]1.[NH3:18].[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[C:4]([OH:6])=[O:5].[CH3:19][N:18]1[CH2:17][CH2:16][N:20]([C:1]2[CH:33]=[N:34][CH:4]=[CH:3][CH:2]=2)[CH2:27][CH2:26]1 |f:0.1,5.6,10.11,15.16|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)O)(=O)O.C(CCC)OC=1C=C(C=NC1)N1CCCNCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[2H]OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCNCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)O)(=O)O.C(C)OC=1C=C(C=NC1)N1CCN(CC1)CC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=NC1)N1CCNCC1
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Was prepared
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted two times with ethy acetate (50 ml)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
N1CCCNCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)O)(=O)O.CN1CCN(CC1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |